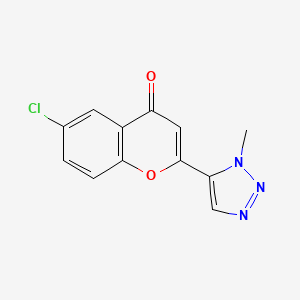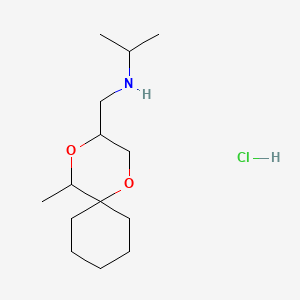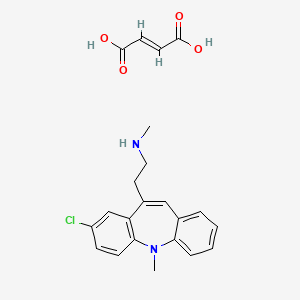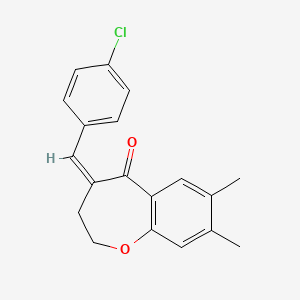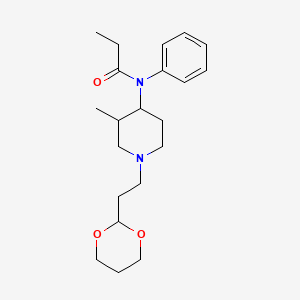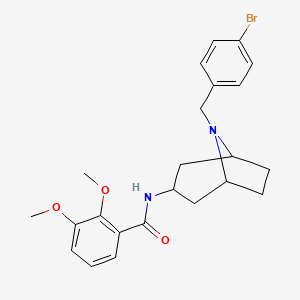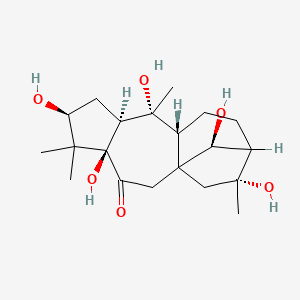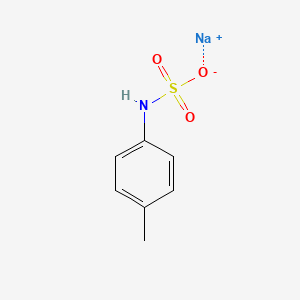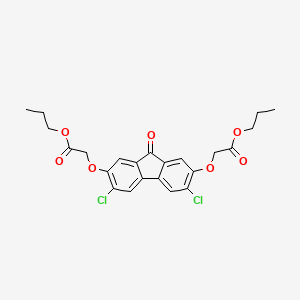
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which combines elements of imidazole, piperazine, and benzodiazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out at lower temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Other imidazo-benzodiazepines: Compounds with similar imidazole and benzodiazepine rings but different functional groups or side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidazole, piperazine, and benzodiazepine rings, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
87081-84-3 |
|---|---|
Fórmula molecular |
C16H19N5 |
Peso molecular |
281.36 g/mol |
Nombre IUPAC |
5-(4-methylpiperazin-1-yl)-11H-imidazo[1,2-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H19N5/c1-19-8-10-20(11-9-19)16-18-14-5-3-2-4-13(14)12-15-17-6-7-21(15)16/h2-7H,8-12H2,1H3 |
Clave InChI |
DRCCXAZPKYLWLT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=NC=CN42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


